3-[(4-Nitrophenyl)amino]propan-1-ol 3-[(4-Nitrophenyl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 86651-99-2
VCID: VC4885946
InChI: InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2
SMILES: C1=CC(=CC=C1NCCCO)[N+](=O)[O-]
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206

3-[(4-Nitrophenyl)amino]propan-1-ol

CAS No.: 86651-99-2

Cat. No.: VC4885946

Molecular Formula: C9H12N2O3

Molecular Weight: 196.206

* For research use only. Not for human or veterinary use.

3-[(4-Nitrophenyl)amino]propan-1-ol - 86651-99-2

Specification

CAS No. 86651-99-2
Molecular Formula C9H12N2O3
Molecular Weight 196.206
IUPAC Name 3-(4-nitroanilino)propan-1-ol
Standard InChI InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2
Standard InChI Key WVKYZNIVNCTAQE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NCCCO)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-[(4-Nitrophenyl)amino]propan-1-ol (IUPAC name: 3-(4-nitroanilino)propan-1-ol) belongs to the class of aromatic amino alcohols. Its structure consists of a three-carbon propanol chain linked to a 4-nitrophenyl group via an amino bridge. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.2 g/mol
CAS Number522860 (PubChem CID)
SMILESOCCCNc1ccc(cc1)N+[O-]
InChI KeyWVKYZNIVNCTAQE-UHFFFAOYSA-N

The nitro group at the para position of the phenyl ring contributes to the compound’s electron-deficient aromatic system, making it reactive toward reduction and nucleophilic substitution.

Synthesis and Manufacturing Processes

Stepwise Synthesis Methodology

The compound is synthesized via a two-step protocol starting from 4-(4-nitrophenyl)butyric acid :

  • Reduction of Carboxylic Acid to Alcohol

    • Reagents: Borane-tetrahydrofuran (BH₃-THF) complex.

    • Conditions: Room temperature, 1 hour.

    • Outcome: 4-(4-Nitrophenyl)butyric acid is reduced to 3-(4-nitrophenyl)propan-1-ol with 95% yield .

  • Catalytic Hydrogenation of Nitro Group

    • Catalyst: Palladium on activated charcoal (Pd/C).

    • Conditions: Hydrogen gas (H₂) in methanol.

    • Outcome: The nitro group is reduced to an amine, yielding 3-(4-aminophenyl)propan-1-ol with 98.5% efficiency .

Physical and Chemical Properties

PropertyValue (Analog: 3-(4-nitrophenyl)propan-1-ol)Source
Density1.2 ± 0.1 g/cm³
Boiling Point343.4 ± 17.0 °C
LogP (Partition Coeff.)1.61

The nitro group’s strong electron-withdrawing effect increases the compound’s polarity, rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.

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